

# Technical Guide: Solubility Profile & Characterization of 2-(3-Hydroxypropyl)phenol

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## Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)phenol

CAS No.: 1481-92-1

Cat. No.: B073537

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## Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of **2-(3-Hydroxypropyl)phenol** (CAS: 1481-92-1), also known as 3-(2-Hydroxyphenyl)-1-propanol. As a bifunctional molecule containing both a phenolic hydroxyl and an aliphatic primary alcohol, this compound exhibits a complex solubility profile governed by competitive hydrogen bonding and lipophilic interactions.

This document synthesizes physicochemical data, predictive modeling, and standardized experimental protocols to assist researchers in extraction, formulation, and synthetic workflows.

[1]

## Physicochemical Fundamentals

Understanding the solubility of **2-(3-Hydroxypropyl)phenol** requires an analysis of its structural moieties. The molecule is an amphiphile with a lipophilic benzene ring and a propyl linker, balanced by two hydrophilic hydroxyl groups.

## Structural Analysis & The "Ortho Effect"

Unlike its para-isomer, the ortho positioning of the hydroxypropyl chain allows for intramolecular hydrogen bonding between the phenolic proton and the oxygen of the aliphatic alcohol (or vice versa). This internal stabilization often reduces the energy available for intermolecular

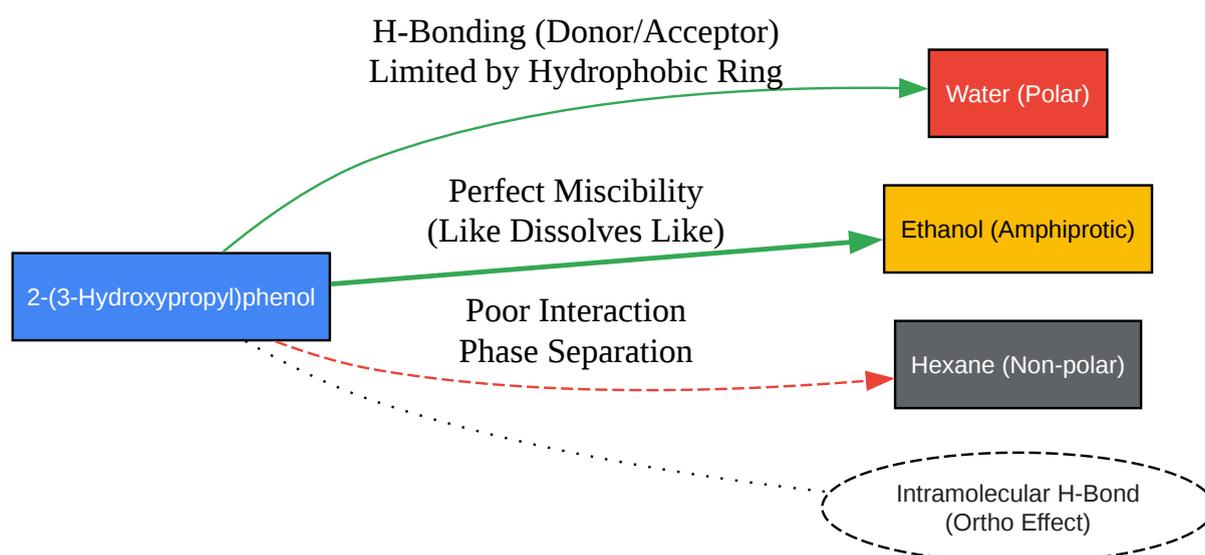
solvation, lowering the melting point and potentially increasing solubility in non-polar solvents compared to the para or meta isomers.

Key Physicochemical Descriptors:

- Molecular Weight: 152.19 g/mol [2][3]
- Physical State (RT): Viscous liquid or low-melting solid (supercools easily).
- LogP (Octanol/Water): ~1.3 – 1.7 (Predicted) [1][2].
- pKa (Phenolic): ~10.28 (Predicted) [1].
- H-Bond Donors: 2
- H-Bond Acceptors: 2

## Solubility Mechanism Visualization

The following diagram illustrates the competitive solvation mechanisms driving the dissolution of **2-(3-Hydroxypropyl)phenol** in aqueous vs. organic media.



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Figure 1: Solvation dynamics showing the competition between intermolecular solvent bonding and intramolecular stabilization.

## Solubility Profile Data

While specific experimental solubility tables for this CAS number are rare in open literature compared to commodity chemicals, the following profile is derived from structural analogs (e.g., phenethyl alcohol, tyrosol) and calculated physicochemical properties.

### Estimated Solubility in Pure Solvents (at 25°C)

Solvent Class	Solvent	Solubility Status	Mechanism
Aqueous	Water	Moderate (~10–30 g/L)	H-bonding of 2 OH groups overcomes hydrophobic ring/chain.
Alcohols	Methanol, Ethanol, IPA	Miscible / High	Dipole-dipole & H-bonding match.
Ethers	THF, Diethyl Ether	High	Oxygen lone pairs in solvent accept H-bonds from solute.
Chlorinated	Dichloromethane (DCM)	High	Dipole interactions; useful for extraction from water.
Polar Aprotic	DMSO, DMF	Miscible	Strong dipole interactions solubilize the phenolic moiety.
Alkanes	Hexane, Heptane	Low / Immiscible	Lack of polar interactions; lipophilic chain insufficient to solubilize.

## pH-Dependent Solubility

As a phenol (pKa ~10.3), the solubility of **2-(3-Hydroxypropyl)phenol** is highly pH-dependent.

- pH < 9: Exists as a neutral molecule. Solubility is driven by intrinsic polarity.
- pH > 11: Deprotonation of the phenolic hydroxyl forms the phenolate anion. Solubility in water increases drastically (>100 g/L) due to ionic solvation, while solubility in organic solvents (e.g., DCM) decreases.

## Experimental Protocols for Solubility Determination

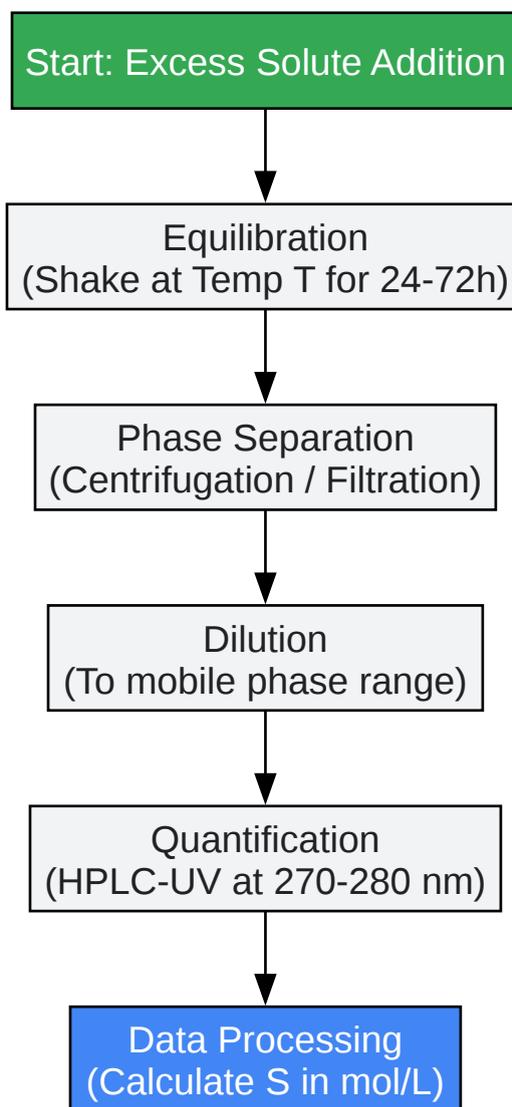
For researchers needing precise thermodynamic data, the following Shake-Flask Method coupled with HPLC-UV quantification is the gold standard protocol.

### Protocol: Equilibrium Solubility Measurement

Materials:

- **2-(3-Hydroxypropyl)phenol** (Analyte)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Target Solvent (HPLC Grade)
- 0.45  $\mu\text{m}$  Syringe Filters (PTFE for organics, Nylon for aqueous)
- Thermostatic Shaker Bath

Workflow Diagram:



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Figure 2: Step-by-step workflow for determining equilibrium solubility.

#### Step-by-Step Procedure:

- Preparation: Add excess **2-(3-Hydroxypropyl)phenol** to 5 mL of the solvent in a glass vial. Ensure a visible solid/oil phase remains (supersaturation).
- Equilibration: Place vials in a shaker bath at the desired temperature (e.g.,  $25.0 \pm 0.1$  °C) for 24–72 hours to ensure thermodynamic equilibrium.
- Sampling: Stop agitation and allow phases to settle for 1 hour.

- Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45  $\mu\text{m}$  filter. Note: Pre-warming prevents precipitation during filtration.
- Quantification: Dilute the filtrate with the HPLC mobile phase. Inject into an HPLC system (C18 column, Water/Acetonitrile gradient). Detect at 270–280 nm (characteristic phenol absorption).

## Thermodynamic Modeling

To predict solubility at different temperatures, fit the experimental data to the Modified Apelblat Equation:

Where:

- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical model constants derived from regression analysis.

## Applications & Implications

- Extraction: The compound is best extracted from aqueous reaction mixtures using Ethyl Acetate or DCM at neutral/acidic pH.
- Purification: If the compound is a solid, recrystallization can be attempted from Toluene (where solubility drops sharply with temperature) or Water/Ethanol mixtures.
- Formulation: For biological assays, dissolve the compound in a stock solution of DMSO (up to 100 mM) before diluting into aqueous buffers.

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